![molecular formula C14H15O6- B14232847 4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate CAS No. 377073-43-3](/img/structure/B14232847.png)
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate is a chemical compound with a complex structure that includes a dioxane ring and a butanoate group
Preparation Methods
The synthesis of 4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate typically involves multiple steps. One common method starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. For example, it may exert cytotoxic effects by interfering with cellular processes in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate can be compared with other similar compounds, such as:
2-Phenyl-1,3-dioxan-5-ol: This compound has a similar dioxane ring structure but lacks the butanoate group.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl 5-methyl-2-phenyl-1,3-dioxane-5-carboxylate: This compound has a more complex structure with additional functional groups.
Properties
CAS No. |
377073-43-3 |
|---|---|
Molecular Formula |
C14H15O6- |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
4-oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate |
InChI |
InChI=1S/C14H16O6/c15-12(16)6-7-13(17)20-11-8-18-14(19-9-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)/p-1 |
InChI Key |
CZBWHRNWUHAHOZ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


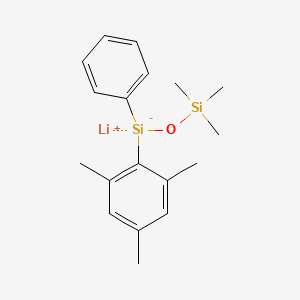
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

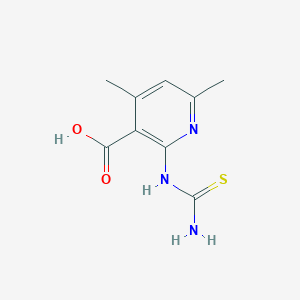
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
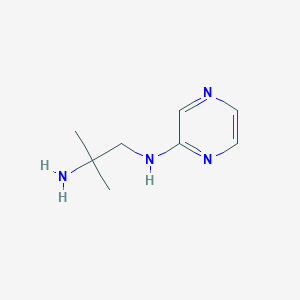
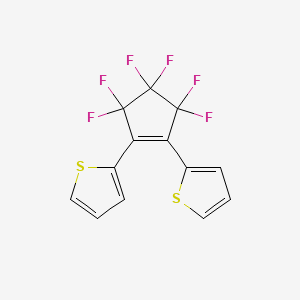
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
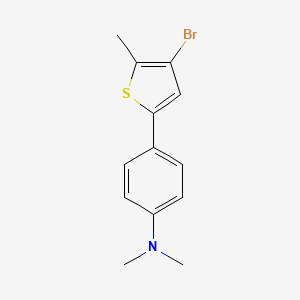
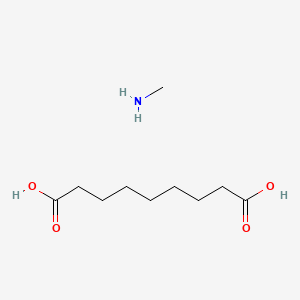
![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
